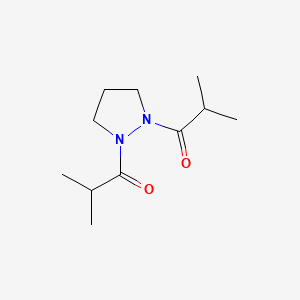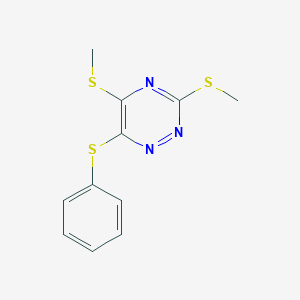![molecular formula C12H20O2 B14697004 [[1,1'-Bi(cyclopentane)]-3-yl]acetic acid CAS No. 23786-97-2](/img/structure/B14697004.png)
[[1,1'-Bi(cyclopentane)]-3-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[[1,1’-Bi(cyclopentane)]-3-yl]acetic acid is an organic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure consists of two cyclopentane rings connected by a single carbon-carbon bond, with an acetic acid group attached to one of the cyclopentane rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [[1,1’-Bi(cyclopentane)]-3-yl]acetic acid typically involves the following steps:
Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic structure through a cyclization reaction. This can be achieved by reacting cyclopentadiene with a suitable dienophile under Diels-Alder reaction conditions.
Introduction of the Acetic Acid Group: The acetic acid group can be introduced through a Friedel-Crafts acylation reaction. This involves reacting the bicyclic compound with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of [[1,1’-Bi(cyclopentane)]-3-yl]acetic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
[[1,1’-Bi(cyclopentane)]-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetic acid group to an alcohol or an alkane.
Substitution: The compound can undergo substitution reactions, where the acetic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
[[1,1’-Bi(cyclopentane)]-3-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of [[1,1’-Bi(cyclopentane)]-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways related to its structure. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentaneacetic acid: A simpler analog with a single cyclopentane ring.
Cyclohexaneacetic acid: Similar structure but with a cyclohexane ring instead of cyclopentane.
Bicyclo[2.2.1]heptane-2-carboxylic acid: Another bicyclic compound with different ring connectivity.
Uniqueness
[[1,1’-Bi(cyclopentane)]-3-yl]acetic acid is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
23786-97-2 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
2-(3-cyclopentylcyclopentyl)acetic acid |
InChI |
InChI=1S/C12H20O2/c13-12(14)8-9-5-6-11(7-9)10-3-1-2-4-10/h9-11H,1-8H2,(H,13,14) |
Clé InChI |
CJQNAHUCNPWOAZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2CCC(C2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Methyl-3-[(3-methyl-1,3-thiazol-2(3H)-ylidene)hydrazinylidene]-2-phenyl-3H-indol-1-ium methyl sulfate](/img/structure/B14696929.png)

![Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-2-methylcyclohexanecarboxylate](/img/structure/B14696938.png)

![3,9-Dinitrodibenzo[c,e]oxepine-5,7-dione](/img/structure/B14696945.png)

![5,7-Diphenyl-6H-cyclohepta[c]thiophen-6-one](/img/structure/B14696963.png)
![4,11-Epoxyanthra[2,3-c]furan-1,3-dione](/img/structure/B14696984.png)



![2H-Indol-2-one, 1,3-dihydro-3-[(3-methoxyphenyl)imino]-](/img/structure/B14697012.png)
